3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid
Description
3,3-Difluoro-8-oxatricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid is a tricyclic compound featuring a rigid bicyclo[3.2.1]octane scaffold with an oxygen atom (oxa) at position 8, two fluorine atoms at position 3, and a carboxylic acid group at position 4. The molecular formula is inferred as C₈H₈F₂O₃, though a conflicting molecular weight of 285.34 is noted in one source (possibly due to data entry errors) .
Properties
IUPAC Name |
3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O3/c9-8(10)4-3-1-2(7(11)12)6(13-3)5(4)8/h2-6H,1H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWAPBUZJUXDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3C(C1O2)C3(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction is followed by an interrupted Nazarov cyclization to afford the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Chondrogenesis Induction:
One of the primary applications of this compound is in the field of regenerative medicine, particularly for inducing chondrogenesis (the formation of cartilage). Research has demonstrated that certain derivatives of this compound can promote the differentiation of stem cells into chondrocytes, which are essential for cartilage repair and regeneration . This property makes it a candidate for developing therapies targeting cartilage injuries or degenerative diseases such as osteoarthritis.
Drug Development:
The compound's fluorinated structure enhances its metabolic stability and bioavailability, making it a valuable scaffold in drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties, which can lead to more effective therapeutic agents .
Chemical Synthesis
Synthetic Intermediates:
3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique bicyclic structure allows for functionalization that can lead to diverse chemical derivatives useful in further synthetic applications .
Catalysis:
The compound has been explored as a potential catalyst in organic reactions due to its ability to stabilize transition states through non-covalent interactions. This aspect is particularly beneficial in asymmetric synthesis where enantioselectivity is required .
Materials Science
Polymer Chemistry:
In materials science, the incorporation of fluorinated compounds like 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid into polymer matrices can enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Coatings and Films:
The compound's unique properties make it suitable for developing coatings that require low surface energy and high durability. These coatings can be applied in various industries, including electronics and textiles, where resistance to environmental factors is crucial.
Case Studies
Mechanism of Action
The mechanism by which 3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects. The tricyclic structure also contributes to its stability and reactivity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorination Effects : The 3,3-difluoro substitution in the target compound likely enhances metabolic stability and lipophilicity compared to hydroxyl or carboxamide analogs, making it suitable for central nervous system (CNS) or long-acting therapeutics .
- Scaffold Rigidity : The oxatricyclo[3.2.1.0²,⁴]octane core’s conformational restraint may improve binding affinity to rigid enzyme active sites, analogous to integric acid’s stereochemical specificity .
Biological Activity
3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its pharmacological properties. Its molecular formula is , and it possesses a molecular weight of approximately 164.14 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Neuroprotective Properties : Some findings indicate that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological effects of 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of COX | |
| Neuroprotective | Reduction of oxidative stress |
Case Study: Neuroprotection in Cellular Models
In a study conducted on neuronal cell lines exposed to oxidative stress, treatment with 3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential as a therapeutic agent in conditions like Alzheimer's disease.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating its promise as an alternative treatment option.
Q & A
Q. What are the established synthetic routes for 3,3-Difluoro-8-oxatricyclo[3.2.1.0²,⁴]octane-6-carboxylic acid?
Synthesis typically involves cycloaddition reactions to form the tricyclic core, followed by fluorination. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may introduce difluoro groups at the 3,3-positions. Post-functionalization of the carboxylic acid moiety can be achieved via standard coupling reactions. Structural analogs (e.g., nitro-substituted tricyclic compounds) suggest photochemical or thermal cyclization as viable steps . Characterization should include NMR to confirm fluorine incorporation and LC-MS for purity assessment.
Q. What spectroscopic methods are recommended for characterizing this compound?
- and NMR : Essential for confirming the tricyclic structure and fluorine positions. chemical shifts are sensitive to electronic environments, aiding in stereochemical analysis.
- IR Spectroscopy : Validates the carboxylic acid group (C=O stretch ~1700 cm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical: 285.34 g/mol, as per CAS data) .
- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity studies.
Q. How do solubility properties influence experimental design?
The carboxylic acid group confers moderate water solubility, which can be enhanced via salt formation (e.g., sodium or ammonium salts). Fluorine substituents increase lipid solubility, impacting cell permeability in biological assays. Solvent selection (e.g., DMSO for stock solutions) should align with downstream applications (e.g., in vitro kinase assays) .
Advanced Research Questions
Q. How does the difluoro substitution influence reactivity in nucleophilic reactions compared to non-fluorinated analogs?
The electron-withdrawing effect of fluorine atoms deactivates the tricyclic core, reducing susceptibility to electrophilic aromatic substitution. However, the carboxylic acid group remains reactive toward nucleophiles (e.g., amide coupling with EDC/HOBt). Comparative studies with non-fluorinated analogs (e.g., 8-oxatricyclo derivatives) show slower reaction kinetics in SN2 pathways due to steric hindrance from fluorine . Computational modeling (DFT) can predict reactive sites and guide synthetic optimization.
Q. What computational models predict bioactivity against kinase targets like EGFR?
Molecular docking studies using EGFR crystal structures (PDB: 1M17) can assess binding affinity. Fluorine atoms may enhance hydrophobic interactions in the ATP-binding pocket. Pharmacophore models should prioritize the tricyclic scaffold’s rigidity and carboxylic acid’s hydrogen-bonding capacity. In vitro kinase inhibition assays (e.g., ADP-Glo™) validate predictions, with IC values compared to known inhibitors (e.g., gefitinib) .
Q. How can contradictions in reported biological activities of similar tricyclic compounds be resolved?
Discrepancies may arise from differences in stereochemistry, purity, or assay conditions. For example, 6-hydroxy-8-oxatricyclo derivatives show chondrogenic activity, while fluorinated analogs may prioritize kinase inhibition . Strategies:
- Meta-analysis : Compare IC values across studies using standardized units (nM vs. µM).
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA).
- Stereochemical profiling : Chiral HPLC or circular dichroism ensures enantiopurity, as racemic mixtures can obscure activity .
Methodological Notes
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during fluorination to avoid racemization .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify hydrolytic or oxidative liabilities .
- Data Reproducibility : Adhere to CONSORT guidelines for biological assays, including blinding and sample-size calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
